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Compound of Interest

Compound Name: (3,5-Diethoxyphenyl)methanol

Cat. No.: B176365

A Comparative Guide for Researchers

In the landscape of drug discovery and development, the unambiguous structural confirmation
of novel and existing chemical entities is paramount. This guide provides a comprehensive
spectroscopic comparison to definitively identify (3,5-Diethoxyphenyl)methanol and
distinguish it from its structural isomers, (2,4-Diethoxyphenyl)methanol and (2,6-
Diethoxyphenyl)methanol. Through a detailed analysis of Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, we present a clear methodology for structural
verification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for (3,5-Diethoxyphenyl)methanol
and its isomers. The distinct substitution patterns on the aromatic ring give rise to unique
spectral fingerprints for each compound.

Table 1: *H NMR Data (400 MHz, CDCls)
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Chemical Shift . . .

Compound Multiplicity Integration Assignment
(6) [ppm]

(3,5-

Diethoxyphenyl) ~6.4 (estimated) s 1H Ar-H (H4)

methanol

~6.5 (estimated) s 2H Ar-H (H2, H6)

4.65 s 2H -CH20H

4.02 q 4H -OCH2CHs

1.40 t 6H -OCH2CHs

(2,4-

Diethoxyphenyl) ~7.2 d 1H Ar-H (H6)

methanol

~6.4 d 1H Ar-H (H5)

~6.4 s 1H Ar-H (H3)

4.60 s 2H -CH20H

4.05 q 4H -OCH2CHs

1.42 t 6H -OCH2CHs

(2,6-

Diethoxyphenyl) ~7.2 t 1H Ar-H (H4)

methanol

~6.5 d 2H Ar-H (H3, H5)

4.80 s 2H -CH20H

4.10 q 4H -OCH2CHs

1.45 t 6H -OCHz2CHs

Note: Estimated values are based on typical chemical shifts for similarly substituted aromatic

compounds.
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Table 2: 3C NMR Data (101 MHz, CDCls)

Compound Chemical Shift (8) [ppm]

(3,5-Diethoxyphenyl)methanol 160.6, 146.3, 104.6, 99.2, 79.4, 63.5, 15.0

Expected signals for 6 aromatic carbons, 1
] benzylic carbon, 2 methylene carbons, and 2
(2,4-Diethoxyphenyl)methanol T )
methyl carbons with distinct shifts due to the

substitution pattern.

Expected signals for 4 unique aromatic carbons
(2,6-Diethoxyphenyl)methanol (due to symmetry), 1 benzylic carbon, 2
methylene carbons, and 2 methyl carbons.

Note: Full experimental data for the isomers were not available in the searched literature. The
expected patterns are described based on the principles of NMR spectroscopy. The 13C NMR
data for the 3,5-disubstituted pattern is supported by data from the closely related compound,
(—)-Cyclohexyl(3,5-dimethoxyphenyl)methanol.[1]

Table 3: IR Spectroscopy Data (Thin Film, cm~1)

C-H (sp?) C-O Stretch C-O Stretch  Aromatic
Compound O-H Stretch
Stretch (Ether) (Alcohol) C=C Stretch
(3,5-
_ ~3443 ~1250-1300,
Diethoxyphen ~2927 ~1050 ~1600, ~1462
(broad) ~1064
yl)methanol
(2,4-
) Broad band ~1200-1250,
Diethoxyphen ~2850-3000 ~1030 ~1610, ~1500
~3300-3500 ~1040-1050
yl)methanol
(2,6-
_ Broad band
Diethoxyphen ~2850-3000 ~1240, ~1110 ~1040 ~1590, ~1470
~3300-3500
yl)methanol

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.rsc.org/suppdata/gc/c3/c3gc42638f/c3gc42638f1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Note: Values for (3,5-Diethoxyphenyl)methanol are based on the closely related (-)-

Cyclohexyl(3,5-dimethoxyphenyl)methanol.[1]

Table 4: Mass Spectrometry Data (Electron lonization - El)

Ke
Molecular Molecular Predicted o .
Compound ) Fragmentation
Formula Weight [M+H]* (m/z)
Peaks
m/z 167 ([M-
(3,5-
_ CH20H]"), 139
Diethoxyphenyl) C11H1603[2][3] 196.24 197.11722[3]
([M-CH20H-
methanol
C2H4]%), 111
ortho-effect
(2,4- fragmentation
Diethoxyphenyl) C11H1603 196.24 197.1172 may lead to a
methanol prominent [M-
H20]* peak.
Steric hindrance
(216_ .
) may influence
Diethoxyphenyl) C11H1603 196.24 197.1172 )
fragmentation
methanol
pathways.

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in ~0.7 mL of

deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

e 1H NMR Acquisition: The *H NMR spectrum is recorded on a 400 MHz spectrometer. Key

acquisition parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an
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acquisition time of 3-4 s. A sufficient number of scans (typically 16 or 64) are co-added to
achieve an adequate signal-to-noise ratio.

e 13C NMR Acquisition: The B3C{*H} NMR spectrum is recorded on the same instrument at a
frequency of 101 MHz using a proton-decoupled pulse sequence. A 30° pulse width, a
relaxation delay of 2.0 s, and an acquisition time of 1-2 s are typically used. A larger number
of scans (1024 or more) is generally required to obtain a good signal-to-noise ratio for all
carbon signals.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: A small drop of the neat liquid sample is placed directly onto the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film
of the sample can be prepared between two potassium bromide (KBr) plates.

e Acquisition: The IR spectrum is recorded using an FTIR spectrometer over the range of
4000-400 cm~1. Typically, 16 or 32 scans are co-added at a resolution of 4 cm~! to obtain a
high-quality spectrum. A background spectrum of the clean ATR crystal or KBr plates is
recorded and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer via a gas
chromatograph (GC-MS) or by direct infusion. For GC-MS, a dilute solution of the analyte in
a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

« lonization: Electron lonization (El) is typically used for volatile, thermally stable compounds
like benzyl alcohol derivatives.[4][5] The electron energy is set to a standard 70 eV to induce
fragmentation and generate a reproducible mass spectrum.

e Mass Analysis: The mass spectrum is recorded across a mass-to-charge ratio (m/z) range
of, for example, 40-300 amu to detect the molecular ion and key fragment ions.

Structure Confirmation Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of (3,5-
Diethoxyphenyl)methanol.
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Molecular Weight Confirmed
(M+ at m/z 196)

Mass Spectrometry (EI)

Confirmed Structure:
(3,5-Diethoxyphenyl)methanol

Unknown Compound
((8,5-Diethoxyphenyl)methanol?)

Functional Groups Identified
(-OH, C-O ether, Aromatic)

FT-IR Spectroscopy

NMR Spectroscopy Connectivity & Isomer Differentiation
(*H and 13C)

Click to download full resolution via product page

Spectroscopic workflow for structure confirmation.

Key Spectroscopic Features of (3,5-
Diethoxyphenyl)methanol

The substitution pattern of (3,5-Diethoxyphenyl)methanol results in characteristic
spectroscopic features that are highlighted in the diagram below.

Spectroscopic Evidence

H NMR: -
. . 'C NMR: IR: MS:

- Tw?caor[n)?i:?;f; |g_r1daillssuf)25}‘—:&ri13nlHailer\rg‘lets) - 5 distinct aromatic signals (due to symmetry) | | - Broad O-H stretch (~3400 cm~1) - Molecular ion at m/z 196

o P: - Confirms the substitution pattern - C-O ether and alcohol stretches - Fragmentation pattern consistent with structure

- Quartet and triplet for ethoxy groups
Aromatic Protons Aromatic Carbons Functional Groups Molecular Weight
(3,5-Diethoxyphehyl)methanol
Yyvyy
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Key structural features and their spectroscopic evidence.

By carefully analyzing the number of signals, their chemical shifts, multiplicities, and coupling
constants in the NMR spectra, along with the characteristic absorption bands in the IR
spectrum and the molecular ion and fragmentation pattern in the mass spectrum, the structure
of (3,5-Diethoxyphenyl)methanol can be unequivocally confirmed and distinguished from its
iIsomers. This systematic approach is fundamental to ensuring the integrity of chemical
research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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